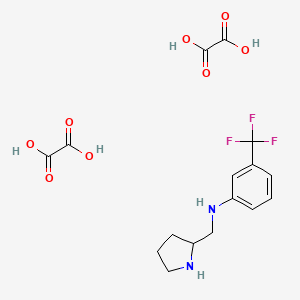

N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate

Description

Historical Context and Discovery

The development of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate emerges from the broader historical context of pyrrolidine and trifluoromethyl compound research. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for modern trifluoromethyl chemistry. The systematic exploration of pyrrolidine-containing compounds has been ongoing since the early development of heterocyclic chemistry, with these structures gaining prominence in medicinal chemistry due to their unique three-dimensional characteristics and stereochemical properties.

The specific compound N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline was first documented in chemical databases in 2007, with the dioxalate salt form being registered under the Chemical Abstracts Service number 1177278-33-9. This timeline coincides with the broader pharmaceutical industry interest in combining pyrrolidine scaffolds with trifluoromethyl substituents to enhance drug-like properties and biological activity. The development of efficient synthetic methodologies for trifluoromethylation reactions has been actively pursued in academic research, particularly since the recognition of trifluoromethyl groups as important motifs in pharmaceutical compounds.

The historical significance of this compound class is further underscored by the evolution of synthetic methodologies. Early synthetic approaches to trifluoromethyl compounds were developed by Frédéric Swarts in 1892, utilizing antimony fluoride-based reactions. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling methodology for introducing trifluoromethyl groups into aromatic systems. These foundational developments enabled the synthesis of complex molecules such as N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline derivatives.

Nomenclature and Classification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for its complex structural elements. The primary compound component, N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline, derives its name from the aniline backbone substituted at the meta position with a trifluoromethyl group and at the nitrogen atom with a pyrrolidin-2-ylmethyl substituent. The dioxalate designation indicates the presence of two oxalic acid molecules as counterions, forming a crystalline salt structure.

According to the International Union of Pure and Applied Chemistry systematic naming conventions, the complete chemical name is oxalic acid; N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline. Alternative nomenclature systems have generated several synonymous designations, including the simplified Chemical Abstracts Service name and various commercial identifiers such as AKOS005143957 and STK894412. The compound belongs to multiple chemical classifications simultaneously: it is categorized as an aromatic amine due to the aniline functionality, a heterocyclic compound due to the pyrrolidine ring, and an organofluorine compound due to the trifluoromethyl substituent.

The classification system places this compound within the broader category of trifluoromethylated anilines, which represent an important subclass of aromatic amines with enhanced pharmacological properties. The pyrrolidine component classifies the molecule as a saturated heterocycle, specifically a five-membered nitrogen-containing ring system. The dioxalate salt form places the compound in the category of organic acid salts, which are commonly employed to improve the crystallinity, stability, and solubility characteristics of pharmaceutical compounds.

The Chemical Abstracts Service registration provides systematic identification through multiple database systems. The primary compound component carries the International Chemical Identifier key YPRUEIMHBIBQLC-UHFFFAOYSA-N, while the dioxalate salt form has the identifier QHINRRUMMOKCPM-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification across international chemical databases and regulatory systems.

Structural Overview and Significance in Organic Chemistry

The molecular structure of this compound presents a complex three-dimensional architecture that combines multiple pharmacologically relevant structural elements. The base compound exhibits the molecular formula C₁₂H₁₅F₃N₂ with a molecular weight of 244.26 grams per mole, while the dioxalate salt form has the formula C₁₆H₁₉F₃N₂O₈ and molecular weight of 424.33 grams per mole. The compound features a benzene ring substituted at the meta position with a trifluoromethyl group and connected to a pyrrolidine ring system through a methylene linker at the aniline nitrogen.

The pyrrolidine ring component contributes significant stereochemical complexity to the overall molecular structure. As a five-membered saturated heterocycle, pyrrolidine exists in a non-planar conformation that undergoes rapid interconversion between envelope conformations through a process termed pseudorotation. This conformational flexibility provides the molecule with enhanced three-dimensional coverage compared to planar aromatic systems, potentially enabling more diverse binding interactions with biological targets. The sp³-hybridized carbons in the pyrrolidine ring create multiple stereogenic centers, particularly at the C-2 position where the methylene linker is attached.

The trifluoromethyl substituent introduces distinctive electronic properties to the aromatic system. This functional group exhibits significant electronegativity, described as intermediate between fluorine and chlorine, which substantially alters the electronic distribution of the benzene ring. The electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the aromatic system, affecting both the chemical reactivity and the physical properties of the compound. This electronic modification is particularly relevant in pharmaceutical applications, where trifluoromethyl groups are frequently employed as bioisosteres to replace chloride or methyl groups while adjusting steric and electronic properties.

| Structural Component | Property | Value |

|---|---|---|

| Molecular Formula (base) | C₁₂H₁₅F₃N₂ | 244.26 g/mol |

| Molecular Formula (dioxalate) | C₁₆H₁₉F₃N₂O₈ | 424.33 g/mol |

| Ring Systems | Pyrrolidine + Benzene | 5-membered + 6-membered |

| Stereogenic Centers | C-2 of pyrrolidine | Variable configuration |

| Electron-withdrawing Groups | Trifluoromethyl | CF₃ at meta position |

The significance of this structural arrangement in organic chemistry extends beyond simple molecular architecture. The combination of pyrrolidine and trifluoromethyl functionalities represents a strategic approach to molecular design that addresses multiple pharmaceutical optimization parameters simultaneously. The pyrrolidine ring provides conformational diversity and potential for enantioselective interactions, while the trifluoromethyl group enhances metabolic stability and modulates physicochemical properties such as lipophilicity and hydrogen bonding capacity.

The spatial arrangement of these functional groups creates a molecule with distinct regions of varying polarity and electronic character. The trifluoromethyl substituent creates a strongly electronegative region that can participate in dipole-dipole interactions, while the pyrrolidine nitrogen provides a basic site capable of hydrogen bonding and electrostatic interactions. This dual character makes the compound particularly interesting for applications requiring specific molecular recognition events, such as enzyme inhibition or receptor binding.

Furthermore, the methylene linker connecting the pyrrolidine and aniline components provides rotational freedom that allows the molecule to adopt multiple conformations. This conformational flexibility is crucial for biological activity, as it enables the molecule to adapt its three-dimensional shape to complement the binding sites of various target proteins. The length and flexibility of this linker represent important structural parameters that can be modified to optimize biological activity and selectivity profiles.

Properties

IUPAC Name |

oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHINRRUMMOKCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Aniline: The aniline moiety is coupled with the pyrrolidine derivative through a nucleophilic aromatic substitution reaction.

Formation of Dioxalate Salt: The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate exhibit significant antitumor properties. For instance, derivatives of trifluoromethyl anilines have been studied for their ability to inhibit tumor cell proliferation. In particular, compounds with trifluoromethyl groups are often associated with enhanced biological activity due to their unique electronic properties, which can influence the binding affinity to biological targets .

Analgesic and Anti-inflammatory Properties

Compounds containing the trifluoromethyl group are frequently used as intermediates in the synthesis of analgesics and anti-inflammatory drugs. The presence of the pyrrolidine moiety may enhance pharmacological effects, making these compounds valuable in developing new therapeutic agents .

Agricultural Chemistry

Pesticide Development

this compound can serve as a key intermediate in synthesizing agrochemicals, particularly herbicides and insecticides. The structural features of this compound allow for modifications that can lead to more effective pest control agents with reduced environmental impact .

Material Science

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance. This compound can be used to synthesize fluorinated polymers that are applicable in coatings and advanced materials .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions that utilize starting materials like 2-chloro-3-trifluoromethyl aniline. The synthetic routes are designed to optimize yield and purity while minimizing environmental impact .

Table 1: Synthetic Pathways Overview

| Step | Reaction Type | Key Reagents | Expected Product |

|---|---|---|---|

| 1 | N-Alkylation | Pyrrolidine | N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline |

| 2 | Dioxalate Formation | Oxalic Acid | This compound |

Case Study 1: Antitumor Efficacy

A study conducted on derivatives of trifluoromethyl anilines demonstrated their potential as antitumor agents against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The results indicated that modifications at the aniline position significantly influenced cytotoxicity, supporting further exploration of compounds like this compound for cancer therapy .

Case Study 2: Agricultural Applications

Another investigation focused on the application of trifluoromethyl-containing anilines in developing novel herbicides. The study highlighted the effectiveness of these compounds in inhibiting weed growth while demonstrating low toxicity to non-target species, thus promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues are compared below based on substituents, synthesis, and applications:

Table 1: Comparative Analysis of Structural Analogues

Detailed Comparative Insights

Core Structural Variations

- Pyrrolidine vs. In contrast, N-Methyl-3-(pyridin-3-yl)aniline () utilizes a pyridine ring for aromatic stacking in kinase inhibition .

- Trifluoromethyl vs. Bromo/Methyl : The CF₃ group in the target compound increases electron deficiency on the aromatic ring, altering reactivity compared to bromo/methyl substituents in 4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate?

- Methodology :

- Condensation Reactions : Start with 3-(trifluoromethyl)aniline and pyrrolidin-2-ylmethyl precursors. Use solvent-free microwave-assisted methods with ZnFe₂O₄ catalysts to achieve >90% yield, as demonstrated for similar Schiff base syntheses .

- Salt Formation : React the free base with oxalic acid in ethanol under reflux to form the dioxalate salt. Monitor pH and stoichiometry to ensure complete salt formation.

- Purification : Recrystallize using ethanol or dichloromethane/ethanol mixtures to isolate pure crystals .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Use ¹⁹F NMR to confirm trifluoromethyl resonance (δ -60 to -70 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting [M+H]⁺ or [M+Na]⁺ peaks.

- Crystallography :

- XRD Analysis : Use SHELXL for refinement. Compare unit cell parameters (e.g., orthorhombic systems for similar aniline derivatives) .

- Database Cross-Validation : Query the Cambridge Structural Database (CSD) to compare bond lengths/angles with related structures .

Advanced Research Questions

Q. How can computational studies predict the electronic properties and reactivity of this compound?

- Methods :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Calculate HOMO-LUMO gaps to assess electron-donating/accepting behavior .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to study solubility and stability.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize antimicrobial activity .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : If antifungal results vary (e.g., zone of inhibition for Candida albicans), consider:

- Strain Variability : Test multiple strains under standardized CLSI protocols.

- Structural Modifications : Compare activity of the dioxalate salt vs. free base. Introduce substituents (e.g., bromine) to enhance potency, as seen in insecticidal derivatives .

- Statistical Analysis : Apply ANOVA to evaluate significance of differences in IC₅₀ values across replicate experiments .

Q. What strategies improve solubility and stability for in vivo applications?

- Salt Formation : Dioxalate salts enhance aqueous solubility via ionic interactions. Monitor hygroscopicity under varying humidity.

- Prodrug Design : Modify the pyrrolidine moiety with ester or amide groups to increase metabolic stability .

- Formulation Studies : Use nanoemulsions or cyclodextrin complexes to improve bioavailability. Characterize stability via accelerated degradation tests (40°C/75% RH for 6 months).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.